molecular formula C19H22N4O3 B12494957 2-(azepan-1-yl)-4-hydroxy-5-(2-hydroxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-(azepan-1-yl)-4-hydroxy-5-(2-hydroxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12494957
M. Wt: 354.4 g/mol
InChI Key: RBWFQYWMFRVXDR-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an azepane ring, a hydroxyphenyl group, and a pyrido[2,3-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using phenol derivatives and suitable catalysts.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under suitable conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azepane ring and hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as kinase pathways, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Azepane Derivatives: Compounds with azepane rings but different core structures.

Uniqueness

2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(azepan-1-yl)-5-(2-hydroxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H22N4O3/c24-14-8-4-3-7-12(14)13-11-15(25)20-17-16(13)18(26)22-19(21-17)23-9-5-1-2-6-10-23/h3-4,7-8,13,24H,1-2,5-6,9-11H2,(H2,20,21,22,25,26)

InChI Key

RBWFQYWMFRVXDR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4O)C(=O)N2

Origin of Product

United States

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